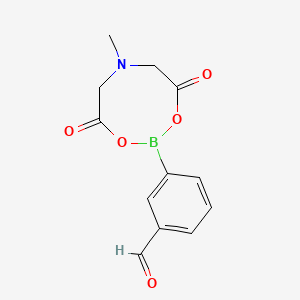

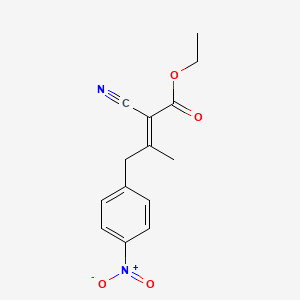

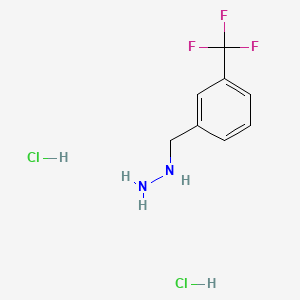

Methyl 2-amino-5-iodonicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthetic route for Methyl 2-amino-5-iodonicotinate involves the introduction of an amino group at the 2-position and an iodine atom at the 5-position of the nicotinic acid scaffold. Detailed synthetic methods and reaction conditions can be found in relevant literature .

Chemical Reactions Analysis

Methyl 2-amino-5-iodonicotinate may participate in various chemical reactions, including substitution reactions, coupling reactions, and cyclization processes. Researchers have explored its reactivity and potential applications in synthetic chemistry .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Neurochemical Applications

Study of the Brain Serotonergic System with Labeled α‐Methyl‐L‐tryptophan The compound α‐Methyl‐l‐tryptophan (α‐MTrp), an artificial amino acid and analog of tryptophan, plays a critical role in studying brain serotonin (5‐HT) synthesis rates. The trapping of labeled α‐MTrp in brain tissue is a pivotal aspect of this model. Despite certain limitations, such as the metabolism of labeled α‐MTrp via the kynurenine pathway under specific conditions, the significant body of evidence supports the use of labeled α‐MTrp as a tracer for studying brain 5‐HT synthesis in various contexts. This method is applicable alongside autoradiographic measurements in laboratory animals and positron emission tomography in larger animals and humans. It's instrumental in examining the normal control of 5‐HT synthesis and how it's influenced by drugs, as well as investigating healthy humans and patients with neuropsychiatric disorders (Diksic & Young, 2001).

Epigenetic Applications

DNA Methyltransferase Inhibitors DNA methylation, the addition of a methyl group to the cytosine's 5 position, is a pivotal epigenetic process. It modulates chromatin structure, represses transcription, and suppresses transposable elements. During malignancy, methylation patterns undergo significant changes, leading to global hypomethylation and regional hypermethylation, which in turn cause genetic instability and suppression of tumor suppressor genes. DNA methyltransferase inhibitors have demonstrated their ability to inhibit hypermethylation, restore suppressor gene expression, and exhibit antitumor effects in various laboratory models. Clinically tested inhibitors, primarily nucleoside deoxycitidine analogs like 5-azacytidine and 5-aza-2'-deoxycytidine, have shown promising antileukemic activity, though their effectiveness in solid tumors is limited. Other agents like MG98, an antisense oligodeoxynucleotide targeting DNA methyltransferase-1 enzyme mRNA, are currently under phase II study. These findings highlight the potential role of these inhibitors in cancer treatment, emphasizing the need for comprehensive phase III studies to establish their clinical significance (Goffin & Eisenhauer, 2002).

Neuroimaging Applications

Neuroimaging Research in Human MDMA Users Neuroimaging studies in human users of MDMA (3,4-methylenedioxymethamphetamine), commonly known as Ecstasy, primarily focus on assessing brain serotonin (5-HT) transporters (5-HTT) and receptors or examining brain structures or functions potentially affected by MDMA. Nuclear imaging methods have shown reduced levels of 5-HTT in recently abstinent MDMA users, suggesting alterations in serotonergic function. However, the sensitivity of these methods and the extent of long-term effects of MDMA exposure remain unclear. Future research may benefit from improved sample homogeneity, increased length of MDMA abstinence, longitudinal study design, test–retest measures, serotonergic specificity, and multimodal approaches to enhance our understanding of MDMA's impact on brain function (Cowan, 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-amino-5-iodopyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTQNYUTHDVISB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737223 |

Source

|

| Record name | Methyl 2-amino-5-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-iodonicotinate | |

CAS RN |

1227048-78-3 |

Source

|

| Record name | Methyl 2-amino-5-iodo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227048-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B567672.png)

![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B567676.png)